N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride
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Overview
Description
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 4-(2-hydroxypropyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound may bind to a specific receptor, altering its conformation and triggering a cascade of intracellular events that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)piperazine: Lacks the hydroxypropyl group.
4-(2-hydroxypropyl)piperazine: Lacks the chlorobenzyl group.
N-(4-chlorobenzyl)-4-(2-hydroxyethyl)piperazine: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
Uniqueness
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride is unique due to the presence of both the chlorobenzyl and hydroxypropyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-hydroxypropyl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2.ClH/c1-12(20)11-18-6-8-19(9-7-18)15(21)17-10-13-2-4-14(16)5-3-13;/h2-5,12,20H,6-11H2,1H3,(H,17,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACAZDFWFFITL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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